molecular formula C11H15N5O B14476382 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol CAS No. 70579-35-0

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol

Cat. No.: B14476382
CAS No.: 70579-35-0
M. Wt: 233.27 g/mol
InChI Key: ZABBYEDOZROWQJ-UHFFFAOYSA-N
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Description

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol typically involves the reaction of 2,4,6-triamino-1,3,5-triazine with a phenolic compound under specific conditions. One common method involves the use of ethanol as a solvent, where the reactants are refluxed for several hours to yield the desired product . The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. The purification process typically involves recrystallization from ethanol or other suitable solvents .

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Alkylated or acylated triazine derivatives.

Scientific Research Applications

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The phenol group can participate in redox reactions, affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol is unique due to the presence of both amino and phenol groups, which provide it with distinct chemical reactivity and biological activity. This combination allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(17)6-7/h3-6,17H,1-2H3,(H4,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABBYEDOZROWQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)O)N)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70581790
Record name 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70579-35-0
Record name 3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70581790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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